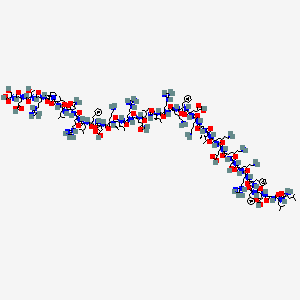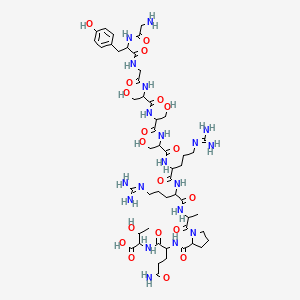
1235882-91-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Competence-Stimulating Peptide-12261 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Competence-Stimulating Peptide-12261 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Competence-Stimulating Peptide-12261 primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution reactions during peptide synthesis.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT).
Major Products: The primary product of these reactions is the peptide itself, with possible modifications depending on the specific reactions and conditions employed .
Applications De Recherche Scientifique
Competence-Stimulating Peptide-12261 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in bacterial communication and genetic competence regulation.
Medicine: Explored for potential therapeutic applications in modulating bacterial behavior and preventing infections.
Industry: Utilized in the development of peptide-based products and technologies
Mécanisme D'action
Competence-Stimulating Peptide-12261 exerts its effects through quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. The peptide binds to specific receptors on bacterial cells, triggering a signaling cascade that leads to the expression of genes involved in genetic competence. This process allows bacteria to take up exogenous DNA from their environment, facilitating genetic diversity and adaptation .
Comparaison Avec Des Composés Similaires
Competence-Stimulating Peptide-1 (CSP-1): Another quorum-sensing peptide with similar functions.
Competence-Stimulating Peptide-2 (CSP-2): A variant of CSP-1 with slight differences in amino acid sequence.
Autoinducing Peptide (AIP): A quorum-sensing peptide involved in regulating virulence in certain bacteria.
Uniqueness: Competence-Stimulating Peptide-12261 is unique due to its specific sequence and role in regulating genetic competence in bacteria. Its ability to modulate bacterial behavior makes it a valuable tool in both basic and applied research .
Propriétés
Numéro CAS |
1235882-91-3 |
|---|---|
Formule moléculaire |
C₁₀₀H₁₄₉N₃₁O₂₃ |
Poids moléculaire |
2153.45 |
Séquence |
One Letter Code: EIRQTHNIFFNFFKRR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





